molecular formula C19H25NO3S B14865546 Methyl 2-((3r,5r,7r)-adamantane-1-carboxamido)-4,5-dimethylthiophene-3-carboxylate

Methyl 2-((3r,5r,7r)-adamantane-1-carboxamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B14865546
M. Wt: 347.5 g/mol
InChI Key: ZBMSWLUICWPTQG-UHFFFAOYSA-N
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Description

Methyl 2-((3r,5r,7r)-adamantane-1-carboxamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that features a unique combination of adamantane and thiophene structures. The adamantane moiety is known for its rigid, diamond-like structure, which imparts stability and unique chemical properties to the compound. The thiophene ring, a sulfur-containing heterocycle, adds to the compound’s versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((3r,5r,7r)-adamantane-1-carboxamido)-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a lithiated intermediate with methyl iodide, followed by reduction and rearrangement to generate the desired product . The reaction conditions often require the use of strong bases and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for efficiency and cost-effectiveness. This may involve the use of flow microreactor systems, which allow for continuous production and better control over reaction conditions . The use of such advanced techniques ensures that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((3r,5r,7r)-adamantane-1-carboxamido)-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantane moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

Methyl 2-((3r,5r,7r)-adamantane-1-carboxamido)-4,5-dimethylthiophene-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-((3r,5r,7r)-adamantane-1-carboxamido)-4,5-dimethylthiophene-3-carboxylate exerts its effects involves interactions with specific molecular targets. The adamantane moiety provides a rigid framework that can interact with various receptors and enzymes, while the thiophene ring can participate in electron transfer reactions. These interactions can modulate biological pathways and lead to specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-((3r,5r,7r)-adamantane-1-carboxamido)-4,5-dimethylthiophene-3-carboxylate is unique due to its combination of the adamantane and thiophene moieties, which impart both stability and reactivity. This makes it a versatile compound with applications across various fields of research and industry.

Properties

Molecular Formula

C19H25NO3S

Molecular Weight

347.5 g/mol

IUPAC Name

methyl 2-(adamantane-1-carbonylamino)-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C19H25NO3S/c1-10-11(2)24-16(15(10)17(21)23-3)20-18(22)19-7-12-4-13(8-19)6-14(5-12)9-19/h12-14H,4-9H2,1-3H3,(H,20,22)

InChI Key

ZBMSWLUICWPTQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C23CC4CC(C2)CC(C4)C3)C

Origin of Product

United States

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